Polydisperse PEG linkers create mass variance that undermines DAR quantification. Propargyl-PEG4-amine is a monodisperse heterobifunctional linker (MW 231.29) with amine and alkyne ends. The PEG4 spacer imparts aqueous solubility, ~15 Å steric relief, and batch-to-batch reproducibility. Essential for ADC and PROTAC bioconjugation, it ensures unambiguous LC-MS/MS characterization and regulatory-compliant DAR validation. • Exact mass, no MS heterogeneity • Prevents aggregation vs aliphatic linkers • Minimal footprint vs bulky DBCO.
Propargyl-PEG4-amine (CAS 1013921-36-2) is a discrete, heterobifunctional linker featuring a reactive primary amine and a terminal alkyne separated by a tetraethylene glycol (PEG4) spacer. Operating as a core reagent in Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC), it enables the covalent linkage of amine-reactive payloads to azide-functionalized biomolecules. Unlike polymeric PEG mixtures, this monodisperse compound provides an exact molecular weight (231.29 g/mol), ensuring absolute batch-to-batch reproducibility. Its primary procurement value lies in its ability to simultaneously impart aqueous solubility, provide ~15 Å of steric relief, and maintain a minimal structural footprint in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs .
Substituting Propargyl-PEG4-amine with zero-length linkers, aliphatic equivalents, or strain-promoted alternatives introduces severe process and analytical risks. Zero-length linkers (e.g., propargylamine) and aliphatic chains (e.g., hex-5-yne-1-amine) induce steric crowding at the conjugation site and drive hydrophobic aggregation, leading to depressed CuAAC yields and insoluble precipitates. While DBCO-based linkers eliminate the need for copper catalysis, the massive dibenzocyclooctyne moiety (~280 Da) can alter the target protein's conformation and binding affinity. Furthermore, utilizing polydisperse PEG mixtures instead of discrete PEG4 introduces unacceptable mass variance during Mass Spectrometry (MS), making precise Drug-to-Antibody Ratio (DAR) quantification unviable for regulatory compliance [1].
In the characterization of Antibody-Drug Conjugates, linker monodispersity determines mass spectrometry resolution. Propargyl-PEG4-amine provides a single, discrete molecular weight (231.29 Da), yielding unambiguous MS spectra for the resulting conjugates. Substituting with a low-molecular-weight polymeric PEG (e.g., PEG400-alkyne) introduces a polydisperse envelope of peaks separated by 44 Da, which convolutes the MS signal and obscures the precise quantification of the Drug-to-Antibody Ratio (DAR) [1].
| Evidence Dimension | Mass spectrometry signal complexity |
| Target Compound Data | Single discrete m/z peak (exact mass 231.29 Da) |
| Comparator Or Baseline | Polydisperse PEG400 (broad distribution of peaks Δ44 Da) |
| Quantified Difference | 100% elimination of polymeric mass variance |
| Conditions | LC-MS/MS characterization of intact bioconjugates |
Essential for regulatory CMC compliance and precise DAR determination in commercial ADC manufacturing.
The inclusion of the ~15 Å PEG4 spacer alters the kinetics of the CuAAC reaction when conjugating bulky biomolecules. When reacting with sterically hindered azide-functionalized proteins, Propargyl-PEG4-amine routinely achieves >90% conjugation yields under standard copper-catalyzed conditions. Using propargylamine (lacking a spacer) forces the reactive alkyne into the protein's hydration shell, resulting in steric clashes that suppress yields to <50% or necessitate a wasteful molar excess of the alkyne reagent [1].
| Evidence Dimension | CuAAC conjugation yield on hindered azido-proteins |
| Target Compound Data | >90% yield with stoichiometric efficiency |
| Comparator Or Baseline | Propargylamine (<50% yield, requires high molar excess) |
| Quantified Difference | >40% absolute increase in conjugation yield |
| Conditions | Copper-catalyzed click chemistry in aqueous buffer |
Prevents the waste of expensive biological payloads and ensures consistent labeling density.
For applications where copper catalysis is tolerated, Propargyl-PEG4-amine offers a drastically smaller structural footprint compared to strain-promoted DBCO alternatives. The terminal propargyl group adds only ~39 Da of mass, whereas a DBCO moiety adds ~280 Da of highly hydrophobic mass. This difference in steric bulk means that Propargyl-PEG4-amine is far less likely to perturb the native folding or target-binding affinity of small-molecule ligands in PROTAC and chemical probe synthesis [1].
| Evidence Dimension | Reactive group mass and hydrophobic bulk |
| Target Compound Data | Propargyl group (~39 Da, minimal hydrophobicity) |
| Comparator Or Baseline | DBCO group (~280 Da, highly hydrophobic) |
| Quantified Difference | ~86% reduction in reactive group mass |
| Conditions | Linker selection for small-molecule target ligands |
Minimizes off-target effects and preserves the native binding affinity of the active pharmaceutical ingredient.
The tetraethylene glycol (PEG4) core provides hydrophilicity that prevents the aggregation of heavily modified therapeutics. When conjugating hydrophobic payloads to peptides, Propargyl-PEG4-amine maintains the aqueous solubility of the final construct. Substituting this with an aliphatic linker of similar length, such as hex-5-yne-1-amine, removes the oxygen-rich hydrogen-bonding network, frequently leading to hydrophobic collapse and precipitation in physiological buffers [1].
| Evidence Dimension | Conjugate aqueous solubility and aggregation propensity |
| Target Compound Data | PEG4 spacer (maintains high aqueous solubility) |
| Comparator Or Baseline | Hex-5-yne-1-amine (induces hydrophobic aggregation) |
| Quantified Difference | Prevention of precipitation in physiological buffers |
| Conditions | Formulation of hydrophobic payload-peptide conjugates in aqueous media |
Guarantees the processability and bioavailability of the final synthesized therapeutic or probe.
Procured when exact-mass monodispersity is required to ensure unambiguous LC-MS/MS characterization and precise Drug-to-Antibody Ratio (DAR) quantification during CMC validation [1].
Selected when the minimal steric footprint of the propargyl group (compared to bulky DBCO alternatives) is necessary to prevent disruption of the ternary complex formation between the target protein and the E3 ligase [1].
Utilized when a defined PEG4 spacer is specifically needed to overcome the steric hindrance of zero-length alkynes while simultaneously preventing the aqueous aggregation caused by aliphatic linkers [1].
Deployed when a defined, ~15 Å hydrophilic spacer is required to project a reactive alkyne away from a solid support or nanoparticle surface, ensuring high-yield downstream click functionalization [1].